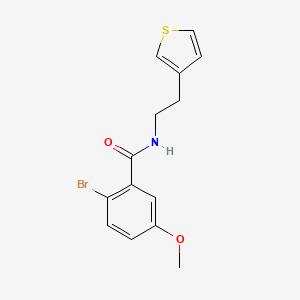

2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Benzothiophen Derivatives

Benzothiophen derivatives, sharing structural similarities with 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide, have been explored for their pharmacological activities. The synthesis involves bromomethyl compounds and secondary amines, leading to various derivatives with potential pharmacological activities (Chapman et al., 1973).

Reaction Mechanisms and Transformations

Investigations into the reactions of brominated benzolactone/lactam with thiobenzamide and thiourea have revealed complex mechanisms including Eschenmoser coupling reactions, ring transformations, and dimerizations. These studies contribute to understanding the chemical behavior of brominated compounds and their potential for generating novel chemical entities (Kammel et al., 2015).

Ethoxybromination of Enamides

Ethoxybromination processes have been developed to yield α-bromo hemiaminals from enamides, demonstrating the versatility of brominated compounds in organic synthesis and their subsequent applications in various transformations (Nocquet-Thibault et al., 2013).

Bioactive Compound Development

Antipsychotic Agents

Research into benzamide derivatives, including structures akin to this compound, has identified compounds with potent antidopaminergic properties. These studies offer insights into the development of antipsychotic agents with minimal extrapyramidal side effects (Högberg et al., 1990).

Antioxidant Activities

Compounds derived from marine algae, which share bromophenol groups similar to the target molecule, have shown significant antioxidant activities. These findings underscore the potential of brominated compounds in developing natural antioxidant agents (Xu et al., 2003).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . Similarly, thiophene-based analogs have been recognized as a potential class of biologically active compounds .

Mode of Action

Indole derivatives have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Indole derivatives have been known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . Similarly, thiophene derivatives have been known to interact with various biochemical pathways due to their diverse pharmacological properties .

Result of Action

Given the broad-spectrum biological activities of indole and thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name |

2-bromo-5-methoxy-N-(2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-18-11-2-3-13(15)12(8-11)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKJCDRWAVDXFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2453946.png)

![N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2453953.png)

![4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran](/img/structure/B2453954.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2453955.png)

![2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2453956.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone](/img/structure/B2453964.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2453965.png)

![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2453968.png)

![2-{3-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453969.png)